molecular formula C10H21NO B7842258 2-[2-(Propan-2-yloxy)ethyl]piperidine

2-[2-(Propan-2-yloxy)ethyl]piperidine

Cat. No.: B7842258
M. Wt: 171.28 g/mol
InChI Key: MSNXIKJSSUESFV-UHFFFAOYSA-N
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Description

2-[2-(Propan-2-yloxy)ethyl]piperidine (CAS 1018628-43-7) is a chemical compound with the molecular formula C 10 H 21 NO and a molecular weight of 171.28 g/mol . It is part of the piperidine chemical class, a prominent structural motif in medicinal chemistry known for its prevalence in biologically active molecules. As a functionalized piperidine, this compound serves as a valuable chemical building block for researchers in organic synthesis and drug discovery. Piperidine derivatives are extensively studied for their potential interactions with the central nervous system. Recent scientific literature highlights that structurally related piperidine and piperazine compounds are investigated as multiple targeting ligands, for example, as histamine H3 receptor (H3R) antagonists/inverse agonists with additional inhibitory activity against enzymes like acetylcholinesterase (AChE) . Such multi-target directed ligands represent a promising approach for researching complex neurodegenerative diseases . While the specific biological profile of this compound is subject to ongoing research, its structure makes it a relevant intermediate for developing novel pharmacologically active agents. This product is intended for research purposes as a synthetic intermediate or standard. It is supplied as a high-purity material (98% for its hydrochloride salt, CAS 1219972-32-3) . For Research Use Only. Not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-propan-2-yloxyethyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-9(2)12-8-6-10-5-3-4-7-11-10/h9-11H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSNXIKJSSUESFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCC1CCCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Analysis of 2 2 Propan 2 Yloxy Ethyl Piperidine

Research Landscape for Piperidine and Ether Functionalization

The synthesis of substituted piperidines is a significant focus in organic chemistry due to their presence in a vast array of natural products and pharmaceutical agents. masterorganicchemistry.com The functionalization of the piperidine ring can be achieved through various methods, including the construction of the ring from acyclic precursors or the modification of a pre-existing piperidine or pyridine (B92270) ring. vwr.comresearchgate.net

A primary strategy for creating ethers is the Williamson ether synthesis, a robust and widely used method developed in 1850. wikipedia.org This reaction typically involves the reaction of an alkoxide ion with a primary alkyl halide through an SN2 mechanism. masterorganicchemistry.comwikipedia.org For the synthesis of this compound, a plausible route would involve the deprotonation of 2-(piperidin-2-yl)ethanol to form the corresponding alkoxide, followed by its reaction with an isopropyl halide. The reaction is generally effective for primary and methyl halides, while secondary and tertiary halides are more prone to elimination side reactions. masterorganicchemistry.com

Table 1: Key Aspects of the Williamson Ether Synthesis

FeatureDescriptionReference
Reaction Type Nucleophilic Substitution (SN2) masterorganicchemistry.comwikipedia.org
Reactants Alkoxide and an organohalide wikipedia.org
Mechanism Backside attack of the nucleophile on the electrophile in a concerted step. wikipedia.org
Substrate Preference Primary alkyl halides are preferred to minimize elimination reactions. masterorganicchemistry.com
Solvents The parent alcohol of the alkoxide or polar aprotic solvents like THF or DMSO are commonly used. masterorganicchemistry.com

In recent years, significant advancements have been made in the direct functionalization of the piperidine ring, offering more efficient and selective routes to substituted derivatives. These methods often focus on the activation of C-H bonds, which are typically unreactive.

Rhodium-catalyzed C-H insertion reactions have emerged as a powerful tool for the site-selective functionalization of piperidines. The selectivity of these reactions can be controlled by the choice of both the catalyst and the protecting group on the piperidine nitrogen. For instance, the use of different rhodium catalysts can direct functionalization to the C2 or C4 positions of the piperidine ring. wikipedia.org

Table 2: Catalytic Systems for Site-Selective C-H Functionalization of Piperidine

CatalystProtecting GroupPosition FunctionalizedReference
Rh₂(R-TCPTAD)₄N-BocC2 wikipedia.org
Rh₂(R-TPPTTL)₄N-BsC2 wikipedia.org
Rh₂(S-2-Cl-5-BrTPCP)₄N-α-oxoarylacetylC4 wikipedia.org

Photoredox catalysis has also provided a mild and efficient method for the α-amino C-H arylation of piperidines. This approach utilizes visible light and a photocatalyst to generate a reactive radical intermediate that can then couple with an aryl partner. youtube.com

Furthermore, various cyclization strategies have been developed for the synthesis of substituted piperidines. These include gold-catalyzed oxidative amination of alkenes and palladium-catalyzed enantioselective approaches. masterorganicchemistry.com Intramolecular radical C-H amination/cyclization, often initiated by electrolysis or copper catalysis, provides another pathway to piperidine derivatives. masterorganicchemistry.com

The development of biocatalytic methods, such as the use of transaminases, offers an asymmetric route to chiral 2-substituted piperidines from ω-chloroketones, achieving high enantiomeric excesses. evitachem.com Chemo-enzymatic dearomatization of activated pyridines is another innovative strategy to access stereo-enriched piperidines. uni.lu These modern synthetic methodologies highlight the continuous evolution of strategies to access complex and diverse piperidine structures for various applications.

Strategies for Piperidine Ring Formation and Functionalization

The construction of the piperidine core can be achieved through a variety of strategic bond formations, primarily categorized into cyclization reactions to form the six-membered N-heterocycle and the reduction of pre-existing pyridine rings.

Cyclization Reactions for Six-Membered N-Heterocycles

Cyclization strategies offer a powerful means to construct the piperidine skeleton from acyclic precursors, often allowing for the introduction of multiple stereocenters with a high degree of control.

Intramolecular Hydroamination: This atom-economical approach involves the addition of an amine N-H bond across a tethered unsaturated carbon-carbon bond (alkene, alkyne, or allene). Gold-catalyzed intramolecular hydroamination of N-allenyl carbamates has proven effective for creating various cyclic amines, including vinyl piperidines. Similarly, palladium-catalyzed intramolecular hydroamination of unactivated alkenes can proceed at room temperature, tolerating a range of functional groups. nih.gov A notable example is the palladium-catalyzed intramolecular hydroamination of aminoalkynes, which yields piperidine derivatives in good yields and high enantioselectivity. nih.gov

Radical Cyclization: Free radical cyclizations are a cornerstone in the synthesis of heterocyclic compounds. mdpi.com These reactions typically involve the generation of a radical which then attacks a tethered unsaturated system to form the ring. For instance, α-aminoalkyl radicals can cyclize onto unactivated double bonds to prepare polysubstituted piperidines. mdpi.com A newer development involves visible-light-mediated photoredox catalysis, which allows for the cyclization of linear amino-aldehydes using a cobalt(II) catalyst, producing various piperidines in good yields. mdpi.com This method represents a milder alternative to traditional radical initiation techniques. mdpi.comnih.gov Another innovative approach is the electroreductive cyclization of an imine with a terminal dihaloalkane in a flow microreactor, which efficiently produces piperidine derivatives. nih.gov

Cyclization MethodCatalyst/InitiatorSubstrate TypeKey Features
Intramolecular Hydroamination Gold(I) ComplexesN-Allenyl CarbamatesForms vinyl piperidines.
Palladium(II) ComplexesAminoalkynesGood yields and high enantioselectivity. nih.gov
Radical Cyclization Cobalt(II) Complex / Visible LightLinear Amino-aldehydesMild conditions, good yields. mdpi.com
ElectroreductionImine + DihaloalkaneEfficient in flow microreactor. nih.gov
Triethylborane1,6-EnynesForms polysubstituted alkylidene piperidines. mdpi.com

The aza-Prins cyclization is a powerful reaction for constructing piperidine rings, involving the cyclization of an alkene onto an iminium ion, followed by nucleophilic trapping. nih.govcore.ac.ukacs.org This method can be used to synthesize highly substituted piperidines, including those with halogen substituents which serve as valuable handles for further functionalization. researchgate.net For example, the reaction of homoallylic amines with aldehydes, promoted by a combination of a Lewis acid and a Brønsted acid, can efficiently yield functionalized piperidines. core.ac.ukresearchgate.net A significant advantage of this methodology is the potential for high diastereoselectivity, which can be controlled by the reaction conditions and the nature of the substrates and catalysts, allowing access to enantiopure piperidines. nih.govacs.org

Promoter/CatalystSubstratesProduct TypeKey Features
Lewis Acid / Brønsted AcidHomoallylic Amine + AldehydeHalide-substituted PiperidinesDiastereoselective, provides handles for further synthesis. researchgate.net
Triflic AcidHomopropargyl Amides + AldehydesTfO-substituted PiperidinesE-selective products.
Indium Trichloride (InCl₃)4-Trimethylsilyl-3-butenyl-1-amines + AldehydesTrans-2,6-disubstituted TetrahydropyridinesExcellent yields and diastereoselectivity.

The aza-Diels-Alder reaction, a modification of the classic Diels-Alder reaction, utilizes an imine as the dienophile to react with a diene, forming a tetrahydropyridine (B1245486) ring which can be subsequently reduced to a piperidine. wikipedia.orgrsc.orgorganicreactions.org This cycloaddition is a highly effective method for the rapid construction of complex, six-membered nitrogen heterocycles. organicreactions.orgresearchgate.net The reaction can be catalyzed by Lewis acids or Brønsted acids, and the imines can be generated in situ from an amine and an aldehyde (e.g., formaldehyde). wikipedia.org The stereoselectivity of the aza-Diels-Alder reaction can be high, particularly with cyclic dienes, and can be influenced by the use of chiral auxiliaries or catalysts to achieve enantioselective transformations. wikipedia.orgnih.gov

DieneDienophile (Imine)Catalyst/ConditionsProductKey Features
CyclopentadieneBenzylamine + Formaldehyde (B43269) (in situ)HeatAza-norbornene derivativeIn situ imine formation. wikipedia.org
Danishefsky's dieneN-TosylimineLewis Acid (e.g., ZnCl₂)DihydropyridinoneHighly reactive diene, versatile product.
Electron-rich dienesAcyliminesLewis AcidFunctionalized TetrahydropyridinesGood yields and diastereoselectivity. researchgate.net

Hydrogenation and Reductive Amination Routes

The reduction of pyridine precursors or the cyclization via reductive amination represents a more classical yet highly reliable set of strategies for piperidine synthesis.

The catalytic hydrogenation of pyridines is a direct and atom-economical method for synthesizing piperidines. nih.govnih.govdigitellinc.com While the hydrogenation of the aromatic pyridine ring can be challenging, significant advances have been made, particularly in asymmetric hydrogenation to produce chiral piperidines. A key strategy involves the activation of the pyridine ring by forming a pyridinium (B92312) salt, which enhances its reactivity towards hydrogenation. thieme-connect.de Iridium-based catalysts, in combination with chiral phosphine (B1218219) ligands, have shown high efficiency in the asymmetric hydrogenation of 2-substituted pyridinium salts, affording chiral 2-substituted piperidines with high enantiomeric excess. thieme-connect.de Ruthenium-phosphine complexes are also effective for the enantioselective hydrogenation of 2-pyridyl-substituted alkenes, which can be precursors to functionalized piperidines. nih.govdigitellinc.com

Catalyst SystemSubstrateProductEnantiomeric Excess (ee)
[Ir(cod)(P-Phos)Cl]BARFN-Benzyl-2-arylpyridinium SaltChiral 2-ArylpiperidineUp to 99%
Ru-DTBM-segphos2-Pyridyl-substituted alkeneChiral functionalized piperidine precursorUp to >99% nih.govdigitellinc.com
[Ir(cod)(SYNPHOS)]BF₄2-Alkylpyridinium SaltChiral 2-AlkylpiperidineUp to 93%

Reductive Amination Routes: Reductive amination is a versatile method for forming C-N bonds and can be applied in an intramolecular fashion to construct the piperidine ring. nih.govyoutube.com A common approach is the double reductive amination of a dicarbonyl compound with an amine, which forms two C-N bonds in a single synthetic step to generate the piperidine ring. nih.gov This strategy is particularly useful for synthesizing polyhydroxylated piperidines from sugar-derived dicarbonyls. Another powerful method is the "hydrogen borrowing" annulation, where an iridium(III) catalyst facilitates a cascade of hydroxyl oxidation, amination, and imine reduction between a diol and an amine to form substituted piperidines stereoselectively. mdpi.com

Reaction TypeSubstratesReagents/CatalystProduct TypeKey Features
Double Reductive Amination Dicarbonyl Compound + AmineNaBH₃CN, H₂/PdPolyhydroxylated PiperidinesForms two C-N bonds in one step. nih.gov
Hydrogen Borrowing Annulation Diol + AmineIridium(III) ComplexSubstituted PiperidinesStereoselective, atom-economical cascade. mdpi.com
Intramolecular Reductive Amination ω-Amino Fatty AcidIron Complex + PhenylsilanePiperidinones (reducible to piperidines)Efficient for various ring sizes. mdpi.com
Reductive Amination Techniques for Piperidine Ring Construction

Reductive amination is a cornerstone of amine synthesis and has been effectively adapted for the construction of the piperidine ring. masterorganicchemistry.comharvard.edu This methodology typically involves the condensation of an amine with a ketone or aldehyde to form an imine or iminium ion, which is then reduced in a subsequent step or in situ to the corresponding amine. masterorganicchemistry.com For the synthesis of 2-substituted piperidines, intramolecular reductive amination of δ-amino ketones or aldehydes is a particularly powerful strategy. rsc.org

A common approach involves the use of a 1,5-dicarbonyl compound or a functional equivalent, which can undergo a double reductive amination cascade with a primary amine. nih.gov For instance, a 1,5-keto-aldehyde can react with a primary amine in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to furnish the piperidine ring in a single step. nih.gov The choice of reducing agent is critical; sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride are often favored as they are capable of selectively reducing the iminium ion in the presence of the less reactive carbonyl group. masterorganicchemistry.comharvard.edu

The versatility of reductive amination is further highlighted by its application in hydrogen-borrowing catalysis. nih.gov In this approach, a diol can be converted into a piperidine through a sequence of iridium(III)-catalyzed oxidation, amination, and subsequent imine reduction. nih.gov This method forms two new carbon-nitrogen bonds in a single operation. nih.gov

A dual synthetic strategy has been developed to access 2-substituted trihydroxypiperidines, which are structurally related to the target compound. rsc.org This method utilizes a Grignard addition to a carbohydrate-derived aldehyde or nitrone, followed by an efficient ring-closure via reductive amination to form the piperidine ring. rsc.org Interestingly, the diastereoselectivity of the Grignard addition can be controlled by the choice of electrophile (aldehyde vs. nitrone) and the use of a Lewis acid, allowing access to different stereoisomers at the C-2 position. rsc.org

Biocatalysis has also emerged as a powerful tool for reductive amination. Transaminases can be employed for the asymmetric synthesis of 2-substituted piperidines from ω-chloroketones. acs.orgnih.gov The enzyme catalyzes the transfer of an amino group to the ketone, and the resulting amino ketone undergoes spontaneous cyclization to form the piperidine ring. acs.orgnih.gov This biocatalytic approach offers access to both enantiomers of the desired product with high enantiomeric excess. acs.orgnih.gov

Table 1: Reductive Amination Strategies for Piperidine Synthesis
StrategyKey Reagents/CatalystsKey FeaturesReference
Intramolecular Reductive Aminationδ-amino ketones/aldehydes, NaBH(OAc)₃, NaBH₃CNDirect cyclization to form the piperidine ring. rsc.orgnih.gov
Hydrogen-Borrowing CatalysisDiols, primary amines, Iridium(III) catalystForms two C-N bonds in one pot. nih.gov
Grignard Addition/Reductive AminationCarbohydrate-derived aldehydes/nitrones, Grignard reagentsStereocontrol at C-2 through choice of electrophile and Lewis acid. rsc.org
Biocatalytic Reductive Aminationω-chloroketones, TransaminasesEnantioselective synthesis of both enantiomers. acs.orgnih.gov

Multicomponent Reaction Approaches for Polysubstituted Piperidines

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, offer a highly efficient route to complex and diverse molecular architectures. nih.govresearchgate.net Several MCRs have been developed for the synthesis of polysubstituted piperidines.

A notable example is a three-component reaction involving maleimides, 4-boronohydrazonodienes, and aldehydes, which proceeds via a tandem aza[4+2]/allylboration sequence. nih.gov This reaction provides access to α-hydroxyalkyl piperidines with a high degree of diastereocontrol, generating up to four stereogenic centers in a single pot. nih.gov The broad substrate scope, tolerating a variety of aldehydes and hydrazine (B178648) precursors, makes this method particularly suitable for the creation of diverse piperidine libraries. nih.gov

Another powerful MCR for the synthesis of highly functionalized piperidines involves the reaction of β-ketoesters, aromatic aldehydes, and aromatic amines. researchgate.net This reaction can be catalyzed by various catalysts, including thiamine (B1217682) hydrochloride or saccharin, to produce 1,2,3,4,6-pentasubstituted piperidines with excellent diastereoselectivities. researchgate.netresearchgate.net The products are often easily isolated by simple filtration. researchgate.net Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) has also been shown to catalyze a three-component reaction between primary amines, β-dicarbonyl compounds, and α,β-unsaturated aldehydes to yield 1,4-dihydropyridines, which can be subsequently reduced to fully diastereoselective polysubstituted piperidines. dntb.gov.ua

Furthermore, a five-component reaction has been reported for the synthesis of poly-substituted piperidines, highlighting the potential of MCRs to rapidly build molecular complexity. researchgate.net These reactions often proceed through a cascade of events, forming multiple new bonds in a highly controlled manner. researchgate.net

Table 2: Multicomponent Reactions for Piperidine Synthesis
Reaction TypeComponentsCatalyst/PromoterKey FeaturesReference
Three-component aza[4+2]/allylborationMaleimides, 4-boronohydrazonodienes, aldehydes-Highly diastereocontrolled, forms four stereocenters. nih.gov
Three-component condensationβ-ketoesters, aromatic aldehydes, aromatic aminesThiamine hydrochloride, SaccharinExcellent diastereoselectivities, simple workup. researchgate.netresearchgate.net
Three-component reactionPrimary amines, β-dicarbonyl compounds, α,β-unsaturated aldehydesCerium(IV) ammonium nitrate (CAN)Leads to fully diastereoselective piperidines after reduction. dntb.gov.ua
Five-component tandem condensationAromatic aldehydes, anilines, β-keto estersAntimony triiodide (SbI₃)One-pot synthesis of highly diversified piperidines. researchgate.net

Oxidative Ring Opening/Ring Closing Protocols for Piperidine Scaffolds

Oxidative ring opening followed by a ring-closing reaction represents a strategic approach to transform existing ring systems into piperidine scaffolds. This method can be particularly useful for introducing functionality and controlling stereochemistry.

One such protocol involves the oxidative ring opening of a suitable precursor to generate an unstable dialdehyde (B1249045) intermediate. nih.gov This dialdehyde can then undergo a double reductive amination/ring closure with an appropriate amine to form the piperidine ring. nih.gov This sequence allows for the construction of the piperidine ring while simultaneously introducing substituents derived from the amine component. nih.gov

Another application of this strategy is the oxidative amination of non-activated alkenes to form substituted piperidines. nih.gov This reaction, catalyzed by a gold(I) complex and using an iodine(III) oxidizing agent, results in the difunctionalization of the double bond with the concurrent formation of the N-heterocycle and the introduction of an oxygen-containing substituent. nih.gov

Table 3: Oxidative Ring Opening/Ring Closing Protocols
StrategyKey TransformationCatalyst/ReagentKey FeaturesReference
Oxidative Ring Opening/Double Reductive AminationPrecursor to dialdehyde, then cyclization with an amineSodium cyanoborohydrideForms piperidine ring with introduced amine substituent. nih.gov
Oxidative Amination of AlkenesDifunctionalization of a double bondGold(I) complex, Iodine(III) oxidizing agentSimultaneous formation of N-heterocycle and O-substituent introduction. nih.gov

Stereoselective Synthesis of Chiral 2-Substituted Piperidines

The presence of a stereocenter at the C-2 position of this compound necessitates the use of stereoselective synthetic methods to obtain enantiomerically pure forms of the compound. This section will explore various strategies for achieving high levels of stereocontrol in the synthesis of chiral 2-substituted piperidines.

Application of Chiral Auxiliaries and Catalysts (e.g., Cu(I)-catalyzed borylation, Rhodium-catalyzed transfer hydrogenation)

Chiral auxiliaries and catalysts are instrumental in asymmetric synthesis, enabling the conversion of prochiral substrates into chiral products with high enantioselectivity. alchemyst.co.uk

Rhodium-catalyzed transfer hydrogenation has emerged as a powerful method for the synthesis of chiral piperidines. dicp.ac.cnresearchgate.netresearchgate.netproquest.comliv.ac.uk In this approach, pyridinium salts are reduced using a hydrogen source like a formic acid/triethylamine mixture in the presence of a rhodium catalyst, such as [RhCp*Cl₂]₂. dicp.ac.cnresearchgate.net A key innovation in this area is the use of a chiral amine that becomes incorporated into the piperidine ring, thereby inducing chirality. dicp.ac.cnproquest.com This rhodium-catalyzed reductive transamination reaction allows for the rapid preparation of a variety of chiral piperidines with excellent diastereo- and enantioselectivities. dicp.ac.cn The method is scalable and tolerates a wide range of functional groups. dicp.ac.cnresearchgate.net

Copper(I)-catalyzed reactions have also been developed for the enantioselective synthesis of chiral piperidines. For instance, a Cu(I)-catalyzed enantioselective protoborylation of 1,2-dihydropyridines provides access to enantioenriched 3-boryl-tetrahydropyridines, which can be further transformed into chiral piperidines. acs.org

The use of chiral auxiliaries attached to the substrate can direct the stereochemical outcome of a reaction. For example, an η⁴-dienetricarbonyliron complex can act as a powerful chiral auxiliary in a double reductive amination cascade, leading to the formation of a single diastereoisomeric piperidine product with complete stereocontrol. nih.gov The auxiliary can then be removed to yield the enantioenriched 2-substituted piperidine. nih.gov

Table 4: Chiral Auxiliaries and Catalysts in Piperidine Synthesis
MethodologyCatalyst/AuxiliaryKey FeaturesReference
Rhodium-catalyzed Transfer Hydrogenation[RhCp*Cl₂]₂ with a chiral amineExcellent diastereo- and enantioselectivities, scalable. dicp.ac.cnresearchgate.net
Cu(I)-catalyzed BorylationCu(I) catalyst with a chiral ligandEnantioselective synthesis of borylated piperidine precursors. acs.org
Chiral Auxiliary-Directed Synthesisη⁴-dienetricarbonyliron complexComplete stereocontrol in a double reductive amination. nih.gov

Diastereoselective Control in Piperidine Synthesis

Achieving diastereoselective control is crucial when multiple stereocenters are present in the target molecule. Various strategies have been developed to control the relative stereochemistry of substituents on the piperidine ring.

The nitro-Mannich reaction followed by a ring-closure condensation is a versatile method for constructing 2,3,6-trisubstituted piperidines. nih.gov The relative stereochemistry between the C-2 and C-3 positions can be controlled through either kinetic protonation of a nitronate intermediate or thermodynamic equilibration of the nitro group. nih.gov Furthermore, the stereochemistry at C-6 can be directed by the choice of imine reduction method, with triacetoxyborohydride leading to the cis isomer and triethylsilane/TFA favoring the trans isomer. nih.gov

Diastereoselective lithiation and trapping of N-Boc protected piperidines is another effective strategy. rsc.org For instance, treatment of N-Boc 2-methyl piperidine with s-BuLi and TMEDA followed by an electrophile can lead to the formation of trans-2,6-disubstituted piperidines with high diastereoselectivity. rsc.org

The stereochemical outcome of the addition of nucleophiles to iminium ions is often highly predictable. rsc.org Mannich-type reactions involving the addition of a carbon nucleophile to a mono-substituted piperidinyl imine typically yield the cis-2,6-disubstituted piperidine with high stereoselectivity. rsc.org

Table 5: Diastereoselective Control in Piperidine Synthesis
MethodologyKey TransformationStereochemical OutcomeReference
Nitro-Mannich/Ring ClosureKinetic vs. thermodynamic control and choice of reducing agentAccess to different diastereomers of 2,3,6-trisubstituted piperidines. nih.gov
Diastereoselective LithiationLithiation of N-Boc piperidines followed by electrophilic trappingFormation of trans-disubstituted piperidines. rsc.org
Mannich ReactionAddition of nucleophiles to piperidinyl iminium ionsTypically yields cis-2,6-disubstituted piperidines. rsc.org

Kinetic Resolution for Enantiopure Piperidine Derivatives

Kinetic resolution is a powerful technique for separating a racemic mixture of a chiral compound by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. nih.gov This method can provide access to highly enantioenriched materials, although the theoretical maximum yield for a single enantiomer is 50%. nih.gov

A notable application of kinetic resolution in piperidine synthesis is the enantioselective acylation of disubstituted piperidines using a chiral hydroxamic acid as a catalyst. nih.gov This method has been shown to be effective for the resolution of various piperidine isomers. nih.gov

The use of a chiral base system, such as n-BuLi and the chiral ligand sparteine, allows for the kinetic resolution of 2-arylpiperidines and their derivatives through deprotonation. whiterose.ac.ukacs.orgrsc.org One enantiomer is preferentially deprotonated and can be trapped with an electrophile, while the unreacted enantiomer can be recovered with high enantiomeric purity. acs.orgrsc.org This method has been successfully applied to the synthesis of enantioenriched spirocyclic 2-arylpiperidines and has been shown to be scalable. whiterose.ac.ukrsc.org

Enzymatic kinetic resolution offers a green and highly selective alternative. For example, lipases have been used for the resolution of N-protected 2-piperidineethanol (B17955) derivatives through enantioselective acylation. mdpi.com While early attempts with pig liver esterase showed low enantioselectivity, porcine pancreas lipase (B570770) has been successfully employed for the resolution of N-Fmoc protected 2-piperidineethanol. mdpi.com

Table 6: Kinetic Resolution of Piperidine Derivatives
MethodologyChiral Reagent/CatalystSubstrate ScopeKey FeaturesReference
Enantioselective AcylationChiral hydroxamic acidDisubstituted piperidinesEffective for separating enantiomers with good selectivity. nih.gov
Chiral Base Deprotonationn-BuLi/sparteine2-Arylpiperidines, spirocyclic piperidinesHigh enantiomeric ratios, scalable. whiterose.ac.ukacs.orgrsc.org
Enzymatic ResolutionPorcine pancreas lipase (PPL)N-protected 2-piperidineethanolEnantioselective acylation. mdpi.com

Introduction and Modification of the 2-[2-(Propan-2-yloxy)ethyl] Side Chain

The construction of the 2-[2-(propan-2-yloxy)ethyl] side chain on a piperidine scaffold can be achieved through various synthetic routes. These methods primarily involve either attaching a pre-functionalized side chain to a piperidine precursor or building the side chain piece by piece on the heterocyclic ring.

Strategies for Alkyl Ether Incorporation onto a Piperidine Precursor

A common and direct approach to synthesize this compound involves the N-alkylation of piperidine with a suitable electrophile containing the 2-(propan-2-yloxy)ethyl moiety. This method is advantageous for its straightforwardness and the ready availability of starting materials.

One such strategy employs the reaction of piperidine with a 2-(propan-2-yloxy)ethyl halide, such as the bromide or iodide, often in the presence of a base to neutralize the hydrogen halide formed during the reaction. researchgate.net The use of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) can facilitate the reaction at room temperature. researchgate.net Alternatively, stronger bases like sodium hydride can be used, particularly for less reactive alkylating agents. researchgate.net

Another effective method involves the use of 2-(propan-2-yloxy)ethyl tosylate as the alkylating agent. Tosylates are excellent leaving groups, often leading to higher yields and milder reaction conditions compared to the corresponding halides. The reaction of piperidine with 2-(propan-2-yloxy)ethyl tosylate, typically in a polar aprotic solvent, provides the desired N-alkylated product.

A related approach involves the reductive amination of 2-(propan-2-yloxy)acetaldehyde with piperidine. This two-step, one-pot process first forms an enamine or iminium ion intermediate, which is then reduced in situ to the target secondary amine. This method is highly versatile and avoids the use of potentially hazardous alkyl halides.

Furthermore, the synthesis of related structures, such as 3-piperidine-2-hydroxypropylisobutyl ether, has been achieved by reacting piperidine with an epoxide, specifically 3,2-epoxypropylisobutyl ether. cyberleninka.ru This reaction proceeds via nucleophilic ring-opening of the epoxide by the piperidine nitrogen, yielding a β-amino alcohol. cyberleninka.ru While this example illustrates the formation of a different ether-containing side chain, the principle of epoxide ring-opening is a viable strategy for introducing functionalized side chains onto the piperidine nitrogen.

Starting Materials Reagents and Conditions Product Key Features
Piperidine, 2-(propan-2-yloxy)ethyl bromideK₂CO₃, DMF, room temperature1-[2-(Propan-2-yloxy)ethyl]piperidineStandard N-alkylation with a base. researchgate.net
Piperidine, 2-(propan-2-yloxy)ethyl tosylatePolar aprotic solvent1-[2-(Propan-2-yloxy)ethyl]piperidineUtilizes a good leaving group for efficient reaction.
Piperidine, 2-(propan-2-yloxy)acetaldehydeReducing agent (e.g., NaBH₃CN)1-[2-(Propan-2-yloxy)ethyl]piperidineReductive amination offers a versatile alternative.
Piperidine, 3,2-epoxypropylisobutyl etherBenzene, 75-80°C3-piperidine-2-hydroxypropylisobutyl etherEpoxide ring-opening to form a β-amino alcohol. cyberleninka.ru

C-H Functionalization of Ethers for Side Chain Elaboration

Direct functionalization of carbon-hydrogen (C-H) bonds in ethers represents a powerful and atom-economical strategy for constructing complex molecules. These methods avoid the pre-functionalization of starting materials, offering a more streamlined approach to the synthesis of ether-containing side chains.

Recent advancements in organic synthesis have led to the development of electrophotocatalytic methods for the C-H functionalization of ethers with high regioselectivity. nih.govacs.orgacs.org These reactions are often catalyzed by a trisaminocyclopropenium (TAC) ion under mild electrochemical potential and visible light irradiation. nih.govacs.org This methodology allows for the oxidant-free coupling of ethers with various partners, including alkenes and alkynes, at the less-hindered α-position of the ether. nih.govacs.org

The proposed mechanism involves a hydrogen atom transfer (HAT) from the ether substrate to the photoexcited TAC radical dication. nih.govacs.org This generates an α-oxy radical, which can then engage in subsequent bond-forming reactions. This strategy offers a novel way to construct the ether side chain by coupling a simpler ether with a suitable piperidine-containing fragment. For the synthesis of this compound, this could potentially involve the coupling of diisopropyl ether with a 2-vinylpiperidine derivative.

This electrophotocatalytic approach is significant for its high regioselectivity and mild reaction conditions, avoiding the use of harsh reagents. nih.govacs.orgacs.org It represents a modern and sustainable approach to C-H functionalization. researchgate.netnih.gov

Cascade reactions involving a [1,n]-hydride transfer followed by cyclization have emerged as a powerful tool for the direct functionalization of C(sp³)–H bonds. colab.wsnih.gov This strategy can be utilized to form various heterocyclic and carbocyclic rings. colab.ws In the context of ether functionalization, an intramolecular hydride shift can activate a C-H bond within an ether moiety, leading to the formation of a new C-C or C-N bond. nih.gov

For instance, a substrate containing both a piperidine ring and a suitably positioned ether with a hydride-accepting group could undergo a cascade reaction. nih.gov The process is often initiated by a Lewis or Brønsted acid, which activates the hydride acceptor. colab.ws A subsequent intramolecular nih.govnih.gov- or nih.govnih.gov-hydride transfer from the ether part of the molecule to the acceptor generates a carbocation or an iminium ion, which then undergoes cyclization to form a new ring. mdpi.com

This methodology allows for the construction of complex polycyclic systems incorporating both a piperidine and an ether functionality in a single, efficient step. The regioselectivity of the hydride transfer is often predictable, allowing for the controlled formation of specific isomers.

Methodology Catalyst/Initiator Key Intermediate Potential Application
Electrophotocatalytic C-H FunctionalizationTrisaminocyclopropenium (TAC) ion, visible light, mild electrochemical potentialα-oxy radicalCoupling of an ether with a piperidine-containing alkene or alkyne. nih.govacs.org
Cascade [1,n]-Hydride Transfer/CyclizationLewis or Brønsted acidCarbocation or iminium ionIntramolecular cyclization of a substrate containing both a piperidine and an ether moiety. colab.wsnih.gov

Cross-Coupling Reactions for C-C Bond Formation at the Piperidine 2-position

The formation of a carbon-carbon bond at the 2-position of the piperidine ring is a critical step in the synthesis of this compound. Cross-coupling reactions have become indispensable tools for achieving this transformation with high efficiency and selectivity. researchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Hiyama reactions, are widely used for C-C bond formation. pitt.eduicmpp.ro In the context of synthesizing the target compound, this would typically involve the coupling of a 2-halopiperidine or a related derivative with an organometallic reagent containing the 2-(propan-2-yloxy)ethyl group. For example, a Negishi coupling could be employed between 2-bromopiperidine (B1612867) (with a suitable N-protecting group) and a 2-(propan-2-yloxy)ethylzinc reagent. researchgate.net

More recently, methods for the direct C-H functionalization of piperidines have gained prominence. researchgate.net These approaches avoid the need to pre-install a leaving group at the 2-position. For instance, palladium-catalyzed C(sp³)–H arylation of piperidines has been demonstrated using directing groups to achieve high regio- and stereoselectivity. acs.org While this specific example focuses on arylation, the underlying principles can be extended to alkylation.

Another innovative approach involves a C-C cleavage/cross-coupling sequence. researchgate.net This strategy utilizes a strained bicyclic intermediate, which undergoes palladium-catalyzed ring-opening and subsequent cross-coupling with a suitable partner. This method allows for the functionalization of the piperidine ring at the α-position under mild conditions. researchgate.net

Copper-catalyzed cross-coupling reactions have also been shown to be effective for C-C bond formation, particularly for highly sterically hindered substrates. researchgate.netrsc.org An asymmetric C-C bond-forming reaction at the 2-position of a piperidine skeleton has been developed using a chiral copper(II) catalyst, demonstrating the potential for enantioselective synthesis. researchgate.net

Reaction Type Catalyst Coupling Partners Key Features
Negishi CouplingPalladium2-Halopiperidine and an organozinc reagentWell-established method for C-C bond formation. researchgate.net
Direct C-H FunctionalizationPalladiumPiperidine derivative and an alkyl halide/pseudohalideAtom-economical approach avoiding pre-functionalization. acs.org
C-C Cleavage/Cross-CouplingPalladiumN-fused bicyclo α-hydroxy-β-lactam and a coupling partnerUtilizes strain release for mild functionalization. researchgate.net
Asymmetric CouplingChiral Copper(II)1-(4-methoxybenzoyl)-3,4-didehydro-2-methoxypiperidine and a nucleophileEnables enantioselective synthesis of 2-substituted piperidines. researchgate.net

Chemical Reactivity and Transformative Processes of 2 2 Propan 2 Yloxy Ethyl Piperidine

Reactivity of the Piperidine (B6355638) Nitrogen Atom

The nitrogen atom in the piperidine ring is a key center of reactivity, primarily due to its basicity and the presence of a lone pair of electrons. This allows it to act as a nucleophile and undergo various functionalization reactions.

Nucleophilic Properties and Alkylation Reactions

The nitrogen atom of the piperidine ring in 2-[2-(Propan-2-yloxy)ethyl]piperidine possesses nucleophilic character, enabling it to participate in alkylation reactions. When treated with alkyl halides, the nitrogen atom can displace the halide to form a new carbon-nitrogen bond, resulting in N-alkylated piperidinium (B107235) salts. The reaction rate and success are dependent on the nature of the alkylating agent and the reaction conditions. For instance, the use of highly reactive alkyl halides like methyl iodide or benzyl (B1604629) bromide in a suitable solvent such as anhydrous acetonitrile (B52724) or dimethylformamide (DMF) can lead to the corresponding N-alkylated products. researchgate.netgoogle.com The presence of a base, such as potassium carbonate, can be employed to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the N-alkylated product. google.com However, without a base, the reaction can still proceed, leading to the formation of the hydrohalide salt of the N-alkylated piperidine. researchgate.net

A general procedure for the N-alkylation of piperidines involves the slow addition of an alkyl bromide or iodide to a solution of the piperidine in a polar aprotic solvent at room temperature. researchgate.net This method can be applied to introduce a variety of alkyl groups onto the piperidine nitrogen.

Table 1: Representative N-Alkylation Reactions of Piperidines
Alkylating AgentBaseSolventProductReference
Methyl IodideK2CO3DMF1-Methyl-2-[2-(propan-2-yloxy)ethyl]piperidine google.com
Benzyl BromideNoneAcetonitrile1-Benzyl-2-[2-(propan-2-yloxy)ethyl]piperidinium bromide researchgate.net
Ethyl BromideK2CO3DMF1-Ethyl-2-[2-(propan-2-yloxy)ethyl]piperidine researchgate.net

N-Functionalization Strategies (e.g., acylation, reductive amination at N)

Beyond simple alkylation, the nitrogen atom can be functionalized through various other strategies, including acylation and reductive amination.

Acylation: The nucleophilic nitrogen can react with acylating agents such as acyl chlorides or acid anhydrides in a nucleophilic addition-elimination reaction to form N-acylpiperidines. savemyexams.com This reaction typically proceeds by the attack of the nitrogen lone pair on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride). savemyexams.com These N-acyl derivatives are generally stable amides.

Reductive Amination: Reductive amination provides a powerful method for the N-alkylation of amines, including the piperidine nitrogen of the title compound. chim.itlookchem.com This one-pot reaction involves the initial formation of an iminium ion from the reaction of the amine with a carbonyl compound (an aldehyde or ketone), which is then reduced in situ to the corresponding N-alkylated amine. chim.it A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices due to their ability to selectively reduce the iminium ion in the presence of the carbonyl starting material. lookchem.com This method allows for the introduction of a wide range of substituents onto the nitrogen atom, depending on the aldehyde or ketone used. For example, reaction with a simple aldehyde like formaldehyde (B43269) in the presence of a reducing agent would lead to the N-methylated derivative.

Table 2: N-Functionalization Reactions
Reaction TypeReagentsProduct TypeReference
AcylationAcetyl chloride, TriethylamineN-Acetylpiperidine savemyexams.com
Reductive AminationAcetone, NaBH3CNN-Isopropylpiperidine chim.itlookchem.com

Nitrogen Inversion Dynamics and Conformational Aspects

The piperidine ring exists predominantly in a chair conformation. The substituent at the 2-position, the 2-(propan-2-yloxy)ethyl group, can occupy either an axial or an equatorial position. The conformational preference is influenced by steric and electronic factors. researchgate.net Furthermore, the nitrogen atom undergoes rapid inversion at room temperature, leading to an equilibrium between two chair conformers where the nitrogen's lone pair is either axial or equatorial. researchgate.netacs.org

NMR spectroscopy, particularly the analysis of chemical shifts and coupling constants, is a powerful tool for studying these conformational dynamics. researchgate.netacs.orgresearchgate.netmq.edu.aunih.gov For instance, in a conformationally rigid system, distinct signals for axial and equatorial protons on the piperidine ring would be observed in the 1H NMR spectrum. acs.org In contrast, rapid conformational averaging, including nitrogen inversion and ring flipping, would lead to averaged signals. acs.org The presence of a bulky N-substituent can influence the rate of nitrogen inversion and the conformational equilibrium of the piperidine ring. researchgate.net

Transformations Involving the Ether Moiety

The ether group in the side chain of this compound is generally stable but can undergo specific chemical transformations under certain conditions.

Ether Cleavage Reactions

Ethers are known to be relatively unreactive, which is why they are often used as solvents. However, they can be cleaved by strong acids, most commonly hydrobromic acid (HBr) and hydroiodic acid (HI). masterorganicchemistry.comyoutube.comyoutube.commasterorganicchemistry.com The reaction proceeds via a nucleophilic substitution mechanism. The first step is the protonation of the ether oxygen by the strong acid to form a good leaving group (an alcohol). masterorganicchemistry.commasterorganicchemistry.com Subsequently, the halide anion (Br- or I-) acts as a nucleophile and attacks one of the adjacent carbon atoms, displacing the alcohol and cleaving the C-O bond. masterorganicchemistry.commasterorganicchemistry.com

The cleavage of the isopropoxyethyl ether in this compound can occur at two positions: the bond between the isopropyl group and the ether oxygen, or the bond between the ethyl group and the ether oxygen. The regioselectivity of the cleavage depends on the reaction mechanism (SN1 or SN2), which is influenced by the stability of the potential carbocation intermediates. masterorganicchemistry.com In the case of the isopropoxy group, cleavage can proceed through an SN1-like mechanism due to the formation of a relatively stable secondary carbocation (the isopropyl cation). Alternatively, an SN2 attack at the less hindered ethyl group is also possible. The specific products will depend on the precise reaction conditions.

Table 3: Potential Products of Ether Cleavage with Strong Acid (e.g., HBr)
Cleavage SiteProducts
Isopropyl-Oxygen Bond2-(2-Hydroxyethyl)piperidine and 2-Bromopropane
Ethyl-Oxygen Bond2-(2-Bromoethyl)piperidine and Isopropanol

Chemical Modifications at the Propan-2-yloxy Group

While the ether linkage itself is robust, the isopropyl group offers a site for potential chemical modification, although such transformations are less common than reactions at the piperidine nitrogen. One possibility is the use of the isopropoxy group as a "masked" or protected hydroxyl group. Under specific conditions, such as with certain Lewis acids, the isopropyl group can be cleaved to reveal a primary alcohol. This strategy is sometimes employed in multi-step syntheses where a free hydroxyl group would interfere with other reactions. wikipedia.org

It is important to note that reactions targeting the propan-2-yloxy group must be carefully chosen to avoid unintended reactions at the more reactive piperidine nitrogen. Protection of the piperidine nitrogen, for example by acylation, might be necessary before attempting modifications on the ether side chain. wikipedia.org

Reactions at the Ethyl Linker

The primary site of reactivity on the 2-[2-(propan-2-yloxy)ethyl] side chain is the ether bond. Ethers are generally unreactive but can undergo cleavage under strongly acidic conditions.

Acid-Catalyzed Cleavage of the Ether Linkage

The most predictable reaction at the ethyl linker of this compound is the cleavage of the carbon-oxygen bond of the ether. This reaction is typically facilitated by strong mineral acids, particularly hydrohalic acids such as hydrogen bromide (HBr) and hydrogen iodide (HI). libretexts.orglibretexts.orgopenstax.org The reaction proceeds via a nucleophilic substitution mechanism.

First, the ether oxygen is protonated by the strong acid, which converts the alkoxy group into a good leaving group (an alcohol). Following this protonation, a nucleophile (the halide ion) attacks one of the adjacent carbon atoms. The specific pathway, either SN1 or SN2, is determined by the structure of the groups attached to the ether oxygen.

In the case of this compound, the ether is an ethyl isopropyl ether derivative. The two alkyl groups attached to the oxygen are a primary ethyl group (part of the linker) and a secondary isopropyl group. Nucleophilic attack by a halide ion (e.g., Br⁻ or I⁻) will preferentially occur at the less sterically hindered carbon atom. openstax.org Therefore, an SN2 mechanism is expected to dominate, with the halide attacking the ethyl carbon of the linker.

This selective cleavage would result in the formation of 2-(2-haloethyl)piperidine and propan-2-ol.

Table of Potential Acid-Catalyzed Cleavage Reactions

ReagentProposed MechanismPotential Products
Hydrogen Bromide (HBr)SN22-(2-Bromoethyl)piperidine and Propan-2-ol
Hydrogen Iodide (HI)SN22-(2-Iodoethyl)piperidine and Propan-2-ol

Oxidation Reactions

While the primary focus of reactivity on the side chain is the ether linkage, the methylene (B1212753) groups (-CH₂-) of the ethyl linker are generally resistant to oxidation under mild conditions. However, under more forceful oxidative conditions, degradation of the side chain could potentially occur, though such reactions are less selective and not as synthetically useful as ether cleavage. It is also important to note that other parts of the molecule, such as the piperidine ring itself, can be susceptible to oxidation. For instance, N-alkyl substituted piperidines can undergo oxidation at the carbon atoms adjacent to the nitrogen. nih.gov

Advanced Spectroscopic and Structural Characterization of 2 2 Propan 2 Yloxy Ethyl Piperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-Dimensional NMR (1H and 13C) Chemical Shift and Coupling Analysis

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for determining the basic carbon-hydrogen framework of a molecule.

¹H NMR: This technique identifies the different types of protons in a molecule. The chemical shift (δ) of each proton signal indicates its electronic environment. The integration of the signal corresponds to the number of protons of that type, and the splitting pattern (multiplicity), caused by spin-spin coupling with neighboring protons, reveals adjacent proton arrangements. For 2-[2-(propan-2-yloxy)ethyl]piperidine, one would expect to see distinct signals for the piperidine (B6355638) ring protons, the ethyl chain protons, and the isopropyl group protons.

¹³C NMR: This experiment provides information about the different carbon atoms in the structure. Each unique carbon atom typically gives a distinct signal. The chemical shift values help to identify the type of carbon (e.g., aliphatic, ether-linked).

Table 1: Hypothetical ¹H NMR Data for this compound No experimental data is publicly available.

Proton Assignment Hypothetical Chemical Shift (δ, ppm) Hypothetical Multiplicity Hypothetical Coupling Constant (J, Hz)
Piperidine N-H
Isopropyl CH
Isopropyl CH₃
Methylene (B1212753) (CH₂-O)
Methylene (CH₂-Pip)
Piperidine C2-H

Table 2: Hypothetical ¹³C NMR Data for this compound No experimental data is publicly available.

Carbon Assignment Hypothetical Chemical Shift (δ, ppm)
Isopropyl CH
Isopropyl CH₃
Methylene (C-O)
Methylene (C-Pip)
Piperidine C2
Piperidine C3
Piperidine C4
Piperidine C5

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Arrangement

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. It is used to map out the proton-proton connectivity pathways within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached, allowing for unambiguous assignment of ¹H and ¹³C signals for all C-H groups.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. It is essential for connecting molecular fragments and identifying quaternary (non-protonated) carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. It is vital for determining the three-dimensional structure and stereochemistry.

Stereochemical Assignments via Coupling Constants and Nuclear Overhauser Effect (NOE)

The stereochemistry of the chiral center at the C2 position of the piperidine ring can be investigated using specific NMR data.

Coupling Constants (J-values): The magnitude of the coupling constant between the proton at C2 and the protons at C3 can help determine the relative stereochemistry. The dihedral angle between these protons, which depends on whether the side chain is in an axial or equatorial position, influences the J-value.

Nuclear Overhauser Effect (NOE): NOE data provides direct evidence of through-space proximity. For instance, observing an NOE between the proton at C2 and specific protons on the piperidine ring (e.g., at C6) would help to define the conformation and the orientation of the side chain.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. For this compound (C₁₀H₂₁NO), the expected exact mass would be determined. The fragmentation pattern would likely involve cleavage of the C-C bond between the piperidine ring and the ethyl side chain, as well as fragmentation of the isopropoxy group.

Table 3: Hypothetical Mass Spectrometry Data No experimental data is publicly available.

m/z Value Hypothetical Assignment
[M+H]⁺ (Molecular Ion)
Fragment from loss of isopropyl group

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Key absorptions expected for this compound would include:

N-H Stretch: A moderate absorption from the secondary amine in the piperidine ring.

C-H Stretch: Strong absorptions from the aliphatic sp³ C-H bonds.

C-O Stretch: A strong absorption characteristic of the ether linkage.

N-H Bend: A moderate absorption associated with the secondary amine.

Table 4: Hypothetical Infrared (IR) Spectroscopy Data No experimental data is publicly available.

Frequency Range (cm⁻¹) Hypothetical Functional Group Assignment
N-H Stretch (Secondary Amine)
C-H Stretch (sp³)
C-O Stretch (Ether)

X-ray Crystallography for Absolute Stereochemistry and Conformation (if crystalline)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound or one of its salts could be grown, this technique would provide precise bond lengths, bond angles, and torsional angles. Most importantly, it would unambiguously determine the absolute stereochemistry of the chiral center at C2 and reveal the preferred conformation of the piperidine ring and the orientation of its substituent in the crystal lattice. To date, no public crystal structure data for this compound is available in crystallographic databases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[2-(Propan-2-yloxy)ethyl]piperidine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or conjugate addition. For example, bromoalkyl-piperidine derivatives (e.g., 2-(bromomethyl)piperidine hydrobromide) can react with isopropyl alcohol derivatives under basic conditions. A typical protocol involves suspending the bromoalkyl-piperidine in dichloromethane, adding triethylamine (1.05 equiv) at 0°C, and stirring for 16 hours at room temperature . Yield optimization may require adjusting solvent polarity (e.g., switching to polar aprotic solvents like DMF) or using phase-transfer catalysts. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended.

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer :

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra for characteristic peaks. For instance, the piperidine ring protons appear as multiplets in δ 1.40–2.80 ppm, while the propan-2-yloxy group shows a singlet at δ 1.10–1.30 ppm (methyl groups) and a quartet for the ethoxy linkage .
  • HPLC/MS : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with mass spectrometry to confirm molecular ion peaks (expected m/z: calculated from C10_{10}H21_{21}NO2_2).
  • Elemental Analysis : Verify C, H, N, and O percentages within ±0.3% of theoretical values.

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous washes to prevent contamination .
  • Storage : Store in airtight containers under inert gas (N2_2 or Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How does the propan-2-yloxyethyl substituent influence the reactivity of the piperidine ring in nucleophilic reactions?

  • Methodological Answer : The electron-donating propan-2-yloxy group increases electron density at the piperidine nitrogen, enhancing its nucleophilicity. This can be quantified via Hammett substituent constants (σ+^+) or computational methods (DFT calculations). For example, in aza-Michael reactions, the substituent stabilizes transition states, improving yields in conjugate additions to α,β-unsaturated carbonyls . Kinetic studies under varying pH (e.g., 7–10) can further elucidate substituent effects.

Q. How to resolve contradictions in spectroscopic data when characterizing synthetic intermediates?

  • Methodological Answer : Contradictions often arise from isomerization or solvent artifacts. Strategies include:

  • Variable Temperature NMR : Detect dynamic processes (e.g., ring flipping) by acquiring spectra at 25°C and −40°C .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons/carbons unambiguously.
  • X-ray Crystallography : Use SHELXL for small-molecule refinement to confirm absolute configuration and bond lengths .

Q. What are the applications of this compound in medicinal chemistry research?

  • Methodological Answer : The compound serves as a precursor for:

  • Receptor Ligands : Modify the piperidine ring to target GPCRs (e.g., dopamine or opioid receptors). Introduce fluorinated groups via Pd-catalyzed cross-coupling for PET imaging probes .
  • Enzyme Inhibitors : Functionalize the ethoxy chain with sulfonamide or urea groups to enhance binding to proteases or kinases. Test inhibitory activity via fluorescence-based assays (e.g., Km/Vmax determination) .

Key Considerations for Researchers

  • Stereochemical Control : Enantioselective synthesis can be achieved using chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric hydrogenation (e.g., Ru-BINAP catalysts) .
  • Troubleshooting Low Yields : If reactions stall, screen Lewis acids (e.g., ZnCl2_2) to activate electrophiles or switch to microwave-assisted synthesis for faster kinetics .

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